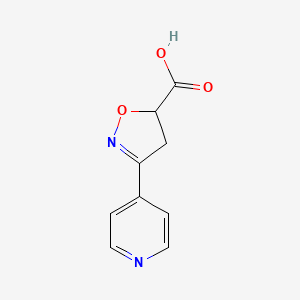

3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Heterocyclic Chemistry Context

Heterocyclic compounds constitute a fundamental class of organic molecules characterized by cyclic structures containing atoms of at least two different elements as ring members. These compounds represent more than half of all known organic substances, with an estimated 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The significance of heterocyclic chemistry extends far beyond pharmaceutical applications, encompassing natural products, biomass materials such as cellulose, synthetic dyes, and numerous industrial chemicals.

The classification of heterocyclic compounds follows several organizational principles, with ring size and electronic structure serving as primary determinants. Five- and six-membered heterocycles dominate the field due to their thermodynamic stability and ease of formation. These compounds are further categorized based on their electronic characteristics into saturated, unsaturated, and aromatic systems. Saturated heterocycles, such as piperidine and tetrahydrofuran, exhibit properties similar to their acyclic counterparts but with modified steric profiles. In contrast, unsaturated heterocycles, particularly those with aromatic character, demonstrate unique electronic properties that significantly influence their chemical reactivity and biological activity.

The prevalence of nitrogen, oxygen, and sulfur as heteroatoms reflects their ability to participate in diverse bonding arrangements while maintaining ring stability. Nitrogen heterocycles, exemplified by pyridine and pyrrole, exhibit distinct basicity and nucleophilicity patterns that contribute to their widespread occurrence in biological systems. Oxygen-containing heterocycles, including furan and its derivatives, often serve as versatile synthetic intermediates and building blocks for more complex molecular architectures. The combination of multiple heteroatoms within a single ring system, as observed in oxazole compounds, creates opportunities for enhanced molecular recognition and catalytic activity.

Oxazole and Pyridine Moieties in Organic Chemistry

The oxazole ring system represents a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms separated by a single carbon atom. This structural arrangement confers unique electronic properties that distinguish oxazoles from other heterocyclic systems. Oxazoles exhibit aromatic character, though to a lesser extent than thiazoles, and demonstrate weak basicity with conjugate acid pKa values around 0.8. The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack while simultaneously enabling it to serve as an electron-withdrawing group in larger molecular frameworks.

Oxazoline compounds, the saturated analogues of oxazoles, constitute a related but distinct class of heterocycles. These five-membered rings contain a single double bond and exist in multiple isomeric forms depending on the location of the unsaturation. The 2-oxazoline isomer represents the most common and synthetically accessible variant, featuring the double bond between the carbon and nitrogen atoms. Oxazolines have gained prominence as chiral ligands in asymmetric catalysis, protecting groups for carboxylic acids, and monomers for polymer synthesis.

Pyridine, a six-membered aromatic heterocycle containing a single nitrogen atom, serves as one of the most fundamental building blocks in heterocyclic chemistry. With the molecular formula C₅H₅N, pyridine exhibits basic properties due to the lone pair of electrons on the nitrogen atom, while maintaining aromatic stability through its six π-electron system. The pyridine ring occurs extensively in natural products, pharmaceuticals, and agrochemicals, reflecting its ability to participate in hydrogen bonding, coordinate to metal centers, and undergo diverse chemical transformations.

The combination of pyridine and oxazole moieties within a single molecular framework creates hybrid structures with enhanced functionality. Pyridine-oxazoline ligands have emerged as particularly valuable tools in asymmetric catalysis, offering unique coordination environments that promote high enantioselectivity in various transformations. These hybrid systems benefit from the complementary properties of their constituent heterocycles: the pyridine nitrogen provides a coordinating site for metal complexation, while the oxazoline ring introduces chirality and additional steric control.

Classification of 3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

This compound occupies a unique position within the taxonomy of heterocyclic compounds, incorporating both nitrogen-containing six-membered and five-membered ring systems. The compound belongs to the broader class of dihydrooxazole carboxylic acids, which represent partially saturated derivatives of the fully aromatic oxazole system. The presence of the 4,5-dihydro motif indicates that the oxazole ring contains a saturated carbon-carbon bond, distinguishing it from fully aromatic oxazole analogues.

| Structural Component | Classification | Functional Role |

|---|---|---|

| Pyridin-4-yl substituent | Six-membered aromatic heterocycle | Electron-withdrawing group, coordination site |

| 4,5-Dihydro-1,2-oxazole | Five-membered partially saturated heterocycle | Core scaffold, stereochemical control |

| Carboxylic acid group | Polar functional group | Hydrogen bonding, ionization, derivatization |

| Overall framework | Hybrid heterocyclic system | Multi-functional molecular platform |

The positional substitution pattern places the pyridine ring at the 3-position of the oxazole system, creating a specific geometric arrangement that influences both the compound's physical properties and chemical reactivity. This substitution pattern differs from alternative isomers where the pyridine ring might be attached at the 2-position or incorporated into the oxazole ring itself. The 4-position attachment on the pyridine ring (para-substitution) maximizes the distance between the pyridine nitrogen and the oxazole system, potentially reducing electronic interference between the two heterocyclic units.

The carboxylic acid functionality at the 5-position of the oxazole ring introduces additional complexity to the molecular architecture. This positioning places the acidic group adjacent to the oxazole oxygen atom, creating opportunities for intramolecular hydrogen bonding and influencing the compound's ionization behavior. The carboxylic acid group also serves as a versatile handle for chemical derivatization, enabling the synthesis of esters, amides, and other functional derivatives.

The molecular formula C₉H₈N₂O₃ reflects the presence of two nitrogen atoms (one from each heterocycle), three oxygen atoms (one from the oxazole ring and two from the carboxylic acid group), and nine carbon atoms distributed across the pyridine ring, oxazole framework, and carboxyl carbon. The compact molecular structure, with a molecular weight of 192.17 daltons, positions this compound within the range typically associated with drug-like molecules and synthetic intermediates.

Historical Development and Research Significance

The development of oxazole and oxazoline chemistry has evolved significantly since the initial discovery of these heterocyclic systems in the mid-19th century. Early research focused on understanding the fundamental properties and synthetic accessibility of simple oxazole derivatives, with subsequent work expanding to explore their biological activities and synthetic applications. The recognition of oxazole-containing natural products, particularly in marine organisms and microorganisms, has driven continued interest in this heterocyclic framework.

Pyridine-oxazoline hybrid compounds have experienced a renaissance in recent decades, particularly in the field of asymmetric catalysis. These ligands were initially designed earlier than bis-oxazoline and phosphine-oxazoline systems, but their unique properties have only been fully appreciated through recent research efforts. The combination of pyridine and oxazoline functionalities creates ligand systems with distinct coordination environments that enable challenging asymmetric transformations with high selectivity.

| Research Period | Key Developments | Scientific Impact |

|---|---|---|

| 1850s-1900 | Discovery of basic oxazole and pyridine chemistry | Foundation of heterocyclic chemistry principles |

| 1950s-1980s | Systematic study of oxazoline synthesis and properties | Development of practical synthetic methodologies |

| 1990s-2000s | Recognition of oxazoline ligands in asymmetric catalysis | Revolution in enantioselective synthesis |

| 2000s-present | Renaissance of pyridine-oxazoline hybrid systems | Advanced catalytic applications and drug discovery |

The biological significance of oxazoline-containing compounds has become increasingly apparent through studies of their antimicrobial, anti-inflammatory, and anticancer properties. Research has demonstrated that oxazoline derivatives exhibit broad-spectrum biological activities, including antibacterial, antifungal, antimicrobial, antioxidant, and anti-inflammatory effects. These findings have motivated extensive structure-activity relationship studies aimed at optimizing the therapeutic potential of oxazoline-based compounds.

Contemporary research on compounds like this compound reflects the ongoing evolution of heterocyclic chemistry toward more sophisticated molecular architectures. The synthesis and characterization of novel pyridyl oxazoline esters for organocatalytic applications demonstrates the continued relevance of these hybrid systems in modern chemical research. Such compounds serve as valuable tools for developing new synthetic methodologies and exploring previously inaccessible chemical transformations.

The pharmaceutical industry's continued reliance on heterocyclic compounds, with over half of all approved drugs containing heterocyclic frameworks, underscores the enduring importance of compounds like this compound. The structural complexity and functional diversity inherent in these molecules position them as valuable starting points for drug discovery efforts and specialized chemical applications. Current research trends suggest that hybrid heterocyclic systems will continue to play crucial roles in advancing both fundamental chemistry and practical applications across multiple scientific disciplines.

Properties

IUPAC Name |

3-pyridin-4-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)8-5-7(11-14-8)6-1-3-10-4-2-6/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKBXDGGWXFWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

Recent studies have highlighted the potential of 3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in various biological contexts:

- Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are implicated in cancer progression. Studies have reported that certain oxazole derivatives can selectively inhibit specific isoforms of carbonic anhydrases at nanomolar concentrations .

Synthesis and Modification

The synthesis of this compound can be achieved through various synthetic pathways involving pyridine derivatives and oxazole formation reactions. Modifications to the structure can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer efficacy of several oxazole derivatives, including those related to this compound. The findings demonstrated that these compounds induced apoptosis in cancer cells at sub-micromolar concentrations. The most active derivatives exhibited IC values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized a series of oxazole derivatives and tested their inhibitory effects on human carbonic anhydrase isoforms. The results indicated that certain compounds displayed high selectivity and potency against hCA IX and hCA II, with IC values as low as 89 pM for hCA IX . This suggests potential therapeutic applications in treating cancers where these enzymes play a crucial role.

| Compound Name | Target Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Oxazole A | MCF-7 | 0.25 | Induces apoptosis |

| Oxazole B | MEL-8 | 0.15 | Enzyme inhibition |

| Oxazole C | U937 | 0.30 | Apoptosis induction |

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of dihydroisoxazole-carboxylic acid derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Metabolic Stability : The target compound and its pyridin-3-yl analog may undergo hydrolysis more readily than chlorinated derivatives, as evidenced by the need for acidification during bioanalytical studies .

Analytical Data:

- HPLC-MS/MS Profiles : The imidazole derivative is distinguishable by its retention time (6.4 min) and MRM transitions, whereas the chlorophenyl analog elutes earlier (5.8 min) with transitions at 192→108 m/z .

- Structural Confirmation : NMR and high-resolution mass spectrometry (HRMS) are standard for validating dihydroisoxazole-carboxylic acid structures .

Biological Activity

3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8N2O3

- Molecular Weight : 192.171 g/mol

- CAS Number : 118040-25-8

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Compounds in this class have been found to inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that specific modifications to the oxazole ring significantly increased the compound's potency against human colon adenocarcinoma cells (IC50 values as low as 1.143 µM) compared to unmodified analogs .

- Another investigation highlighted the compound's ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .

Q & A

Q. What are the common synthetic routes for 3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving pyridine derivatives and oxazole precursors. A Vilsmeier-Haack reaction (using DMF and POCl₃) has been employed for analogous dihydro-oxazole systems to introduce electrophilic groups . Post-synthesis, purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry. NMR (¹H/¹³C) and FT-IR are essential to confirm structural integrity, particularly the oxazole ring (C=N stretch at ~1650 cm⁻¹) and pyridyl proton signals (δ 8.5–9.0 ppm in DMSO-d₆) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., dihydro-oxazole CH₂ groups at δ 3.5–4.5 ppm) and aromatic pyridyl carbons.

- FT-IR : To detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and oxazole C-O-C bands (~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., calculated [M+H]⁺ for C₁₀H₉N₂O₃: 205.0612).

Cross-referencing with published spectra of structurally similar compounds (e.g., 4-phenyl-2-(pyridyl)thiazole derivatives) is advised .

Q. How should researchers handle stability concerns during storage?

- Methodological Answer : Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydro-oxazole ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation (e.g., hydrolysis to pyridine-4-carboxylic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclization.

- Catalyst : Scandium triflate (10 mol%) improves oxazole ring formation efficiency.

- Solvent : Anhydrous DMF enhances solubility of intermediates.

Monitor byproducts (e.g., over-oxidized pyridyl derivatives) via LC-MS and adjust stoichiometry of POCl₃ to avoid excessive electrophilic activation .

Q. What strategies are effective for resolving contradictory spectral data in structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected δ values in NMR) may arise from tautomerism or solvent effects. Solutions include:

- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring-opening in DMSO at elevated temps).

- Computational Chemistry : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- X-ray Crystallography : Definitive confirmation of solid-state structure .

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

- Methodological Answer :

- Target Selection : Prioritize kinases or oxidoreductases due to the pyridyl-oxazole motif’s affinity for ATP-binding pockets.

- Assay Design : Use fluorescence polarization (FP) assays with recombinant enzymes (e.g., EGFR kinase) at varying inhibitor concentrations (1–100 µM).

- Analog Synthesis : Modify the carboxylic acid group (e.g., methyl ester prodrugs) to assess bioavailability impacts.

Correlate IC₅₀ values with computational docking results (AutoDock Vina) to identify key binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.